molecular formula C9H16ClN B6221701 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride CAS No. 2758002-85-4

1-ethynyl-4-methylcyclohexan-1-amine hydrochloride

Cat. No. B6221701
CAS RN: 2758002-85-4
M. Wt: 173.7
InChI Key:
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Description

1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride (EMCHHCl) is a type of cyclic amine hydrochloride with a wide range of applications in organic synthesis, as well as in scientific research. EMCHHCl is a colorless crystalline solid with a melting point of 116-117 °C. Its structure consists of a six-membered cyclohexane ring with a methyl group and an ethynyl group attached to the 1-position of the ring. EMCHHCl is soluble in water and various organic solvents, such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride is not yet fully understood. However, it is thought to act as a Lewis acid, which can interact with other molecules to form complexes. These complexes can then undergo various reactions, such as condensation, substitution, and rearrangement reactions. Additionally, 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride is believed to be capable of forming hydrogen bonds with other molecules, which can influence the reactivity of the complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride are not yet fully understood. However, it has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride has been shown to bind to various proteins, including the serotonin transporter, which is involved in the regulation of mood.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride in lab experiments is its low cost and availability. Additionally, it is easy to handle and can be used in a wide range of reactions. However, 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride is also known to be toxic and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when working with this compound.

Future Directions

There are several potential future directions for research involving 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its safety and toxicity profile is needed. Additionally, further research is needed to determine the optimal conditions for its use in organic synthesis and other laboratory experiments. Finally, further research is needed to explore the potential applications of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride in other areas, such as materials science and nanotechnology.

Synthesis Methods

1-ethynyl-4-methylcyclohexan-1-amine hydrochloride is synthesized through a three-step process. The first step involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form the cyclohexanone oxime. The second step involves the reaction of the oxime with hydroxylamine hydrochloride to form the cyclohexanone oxime hydrochloride. The third and final step involves the reaction of the cyclohexanone oxime hydrochloride with ethynylmagnesium bromide to form 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride.

Scientific Research Applications

1-ethynyl-4-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride has also been used in the synthesis of various pharmaceuticals and other bioactive compounds. Furthermore, 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride has been used to study the mechanisms of enzyme-catalyzed reactions, as well as to investigate the structure and function of proteins and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride involves the addition of an ethynyl group to 4-methylcyclohexan-1-amine, followed by the formation of the hydrochloride salt.", "Starting Materials": [ "4-methylcyclohexan-1-amine", "Sodium amide", "Acetylene", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 4-methylcyclohexan-1-amine in dry diethyl ether.", "Step 2: Add sodium amide to the solution and stir for 30 minutes at room temperature.", "Step 3: Slowly add acetylene to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding hydrochloric acid and stirring for 30 minutes.", "Step 5: Extract the product with diethyl ether and wash with water.", "Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 7: Recrystallize the product from ethanol to obtain 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride." ] }

CAS RN

2758002-85-4

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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